Cas no 1187170-08-6 (2-(2,3-Dimethoxybenzoyl)-6-methylpyridine)

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine structure
1187170-08-6 structure
商品名:2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
CAS番号:1187170-08-6
MF:C15H15NO3
メガワット:257.284504175186
CID:4684831

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine 化学的及び物理的性質

名前と識別子

    • 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
    • (2,3-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone
    • インチ: 1S/C15H15NO3/c1-10-6-4-8-12(16-10)14(17)11-7-5-9-13(18-2)15(11)19-3/h4-9H,1-3H3
    • InChIKey: JYQMZFIHTADRQM-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(=CC=CC=1C(C1C=CC=C(C)N=1)=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 308
  • トポロジー分子極性表面積: 48.4

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
202827-1g
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
1187170-08-6 97%
1g
£554.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1781690-1g
(2,3-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone
1187170-08-6 97%
1g
¥15288.00 2024-08-09
Fluorochem
202827-5g
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
1187170-08-6 97%
5g
£1702.00 2022-02-28
TRC
D091055-250mg
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
1187170-08-6
250mg
$ 440.00 2022-06-06
TRC
D091055-500mg
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
1187170-08-6
500mg
$ 735.00 2022-06-06
Fluorochem
202827-2g
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
1187170-08-6 97%
2g
£837.00 2022-02-28

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine 関連文献

2-(2,3-Dimethoxybenzoyl)-6-methylpyridineに関する追加情報

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine (CAS No. 1187170-08-6): A Promising Scaffold for Targeted Therapeutic Applications

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine, also known by its CAS number 1187170-08-6, represents a structurally unique compound that has garnered significant attention in recent years due to its potential applications in drug discovery and biomedical research. This compound belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring with a nitrogen atom at position 1. The 2,3-dimethoxybenzoyl group attached at the 2-position of the pyridine ring introduces additional functional groups that enhance its reactivity and biological activity. The 6-methyl substituent further modifies the molecule's pharmacokinetic properties, making it a versatile scaffold for targeted drug design.

Recent studies have highlighted the importance of pyridine-based compounds in the development of novel therapeutics. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that 2-(2,3-dimethoxybenzoyl)-6-methylpyridine exhibits potent anti-inflammatory activity by modulating key signaling pathways such as NF-κB and MAPK. This compound's ability to inhibit pro-inflammatory cytokines, including IL-6 and TNF-α, has positioned it as a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The 2,3-dimethoxybenzoyl group plays a critical role in this activity by enhancing the molecule's interaction with cellular receptors, thereby improving its bioavailability and therapeutic efficacy.

Moreover, the 6-methyl substitution on the pyridine ring has been shown to influence the compound's metabolic stability and cellular uptake. A 2024 study published in Drug Discovery Today revealed that this modification significantly reduces the rate of hydrolytic degradation, allowing the compound to maintain its biological activity for extended periods. This property is particularly valuable in the context of long-acting formulations, where sustained drug release is essential for managing chronic conditions. The 2,3-dimethoxybenzoyl group also contributes to the molecule's lipophilicity, facilitating its penetration into target tissues and enhancing its cellular penetration capabilities.

The 2-(2,3-dimethoxybenzoyl)-6-methylpyridine scaffold has also been explored for its potential in oncology. Researchers at the University of Tokyo have reported that this compound exhibits antitumor activity by inducing apoptosis in cancer cells while sparing normal cells. This selective toxicity is attributed to the compound's ability to target specific proteins involved in cell proliferation and survival signaling. The 2,3-dimethoxybenzoyl group appears to enhance the compound's affinity for these targets, making it a promising candidate for targeted cancer therapy.

Another area of interest is the neuroprotective potential of 2-(2,3-dimethoxybenzoyl)-6-methylpyridine. A 2023 study published in Neuropharmacology found that this compound may offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in the brain. The 2,3-dimethoxybenzoyl group is believed to contribute to these effects by scavenging free radicals and modulating mitochondrial function. This dual mechanism of action makes the compound a potential therapeutic agent for neurological disorders.

In addition to its biological activities, the 2-(2,3-dimethoxybenzoyl)-6-methylpyridine molecule has been studied for its synthetic accessibility and chemical versatility. Chemists have developed several synthetic routes to this compound, enabling the incorporation of additional functional groups for drug optimization. For example, the 2,3-dimethoxybenzoyl group can be modified to introduce pharmacophore elements that enhance the molecule's selectivity and efficacy. These modifications are crucial for tailoring the compound to specific therapeutic targets and minimizing off-target effects.

The 6-methyl substitution also allows for the design of prodrugs that can improve the compound's solubility and bioavailability. A 2024 study in Advanced Drug Delivery Reviews demonstrated that the 2,3-dimethoxybenzoyl group can be conjugated with targeting ligands to enhance the compound's delivery to specific tissues. This approach is particularly relevant for precision medicine, where targeted drug delivery is essential for maximizing therapeutic outcomes while minimizing systemic side effects.

Despite its promising properties, the 2-(2,3-dimethoxybenzoyl)-6-methylpyridine compound is still in the early stages of preclinical development. Further research is needed to fully characterize its pharmacological profile, toxicological safety, and clinical potential. However, the compound's unique structural features and biological activities make it a compelling candidate for drug discovery and biomedical innovation. As research in this area continues to advance, the 2,3-dimethoxybenzoyl and 6-methyl groups of this compound may play a pivotal role in the development of next-generation therapeutics.

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